

High-Resolution Mass Spectrometry Analysis of Nanangenine C: An Application Note and Protocol

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Compound of Interest

Compound Name: *Nanangenine C*

Cat. No.: *B10823498*

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Introduction

Nanangenine C is a member of the nanangenine family, a group of drimane sesquiterpenoids isolated from the Australian fungus *Aspergillus nanangensis*.^[1] Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities, making them of significant interest in drug discovery and development. High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization and quantification of such novel natural products. This application note provides a detailed protocol for the analysis of **Nanangenine C** using HRMS, offering researchers a comprehensive guide for accurate mass determination and structural elucidation.

The precise mass measurement capabilities of HRMS, often with sub-ppm accuracy, allow for the confident determination of elemental compositions, a critical step in the identification of unknown compounds.^[2] This protocol is designed for use with modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, coupled with a suitable chromatographic separation method.

Experimental Protocols

Sample Preparation

Purity of the sample is crucial for accurate HRMS analysis. It is recommended to ensure the purity of the isolated **Nanangenine C** using techniques like NMR or a preliminary low-resolution MS analysis.

Materials:

- **Nanangenine C**, solid form (>95% purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (LC-MS grade)
- 0.22 µm syringe filters
- Autosampler vials

Protocol:

- **Stock Solution (1 mg/mL):** Accurately weigh approximately 1 mg of **Nanangenine C** and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile in a clean glass vial.
- **Working Solution (10 µg/mL):** Perform a 1:100 dilution of the stock solution. For example, take 10 µL of the 1 mg/mL stock solution and add it to 990 µL of a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Filtration:** Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.
- **Positive Ionization Modifier:** For analysis in positive ion mode, the addition of 0.1% formic acid to the final solution is recommended to promote the formation of protonated molecules ($[M+H]^+$).^[3]

High-Resolution Mass Spectrometry

The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and experimental goals.

Instrumentation:

- **Mass Spectrometer:** A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.
- **Ion Source:** Electrospray Ionization (ESI).
- **Chromatography:** Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable reversed-phase column (e.g., C18).

Table 1: Suggested HRMS Instrument Parameters

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temperature	350 - 450 °C
Desolvation Gas Flow	600 - 800 L/hr
Mass Range	m/z 100 - 1000
Acquisition Mode	Full Scan MS
Resolution	> 10,000 FWHM
Collision Energy (for MS/MS)	Ramped (e.g., 10-40 eV) for fragmentation studies

Data Presentation

High-resolution mass spectrometry of **Nanangenine C** is expected to yield precise mass measurements that allow for the determination of its elemental composition. Based on the analysis of the closely related Nanangenine B ($C_{21}H_{32}O_6$), we can anticipate a similar molecular formula for **Nanangenine C**.^{[4][5]} The table below illustrates the expected quantitative data for a hypothetical **Nanangenine C** with a molecular formula of $C_{21}H_{30}O_5$.

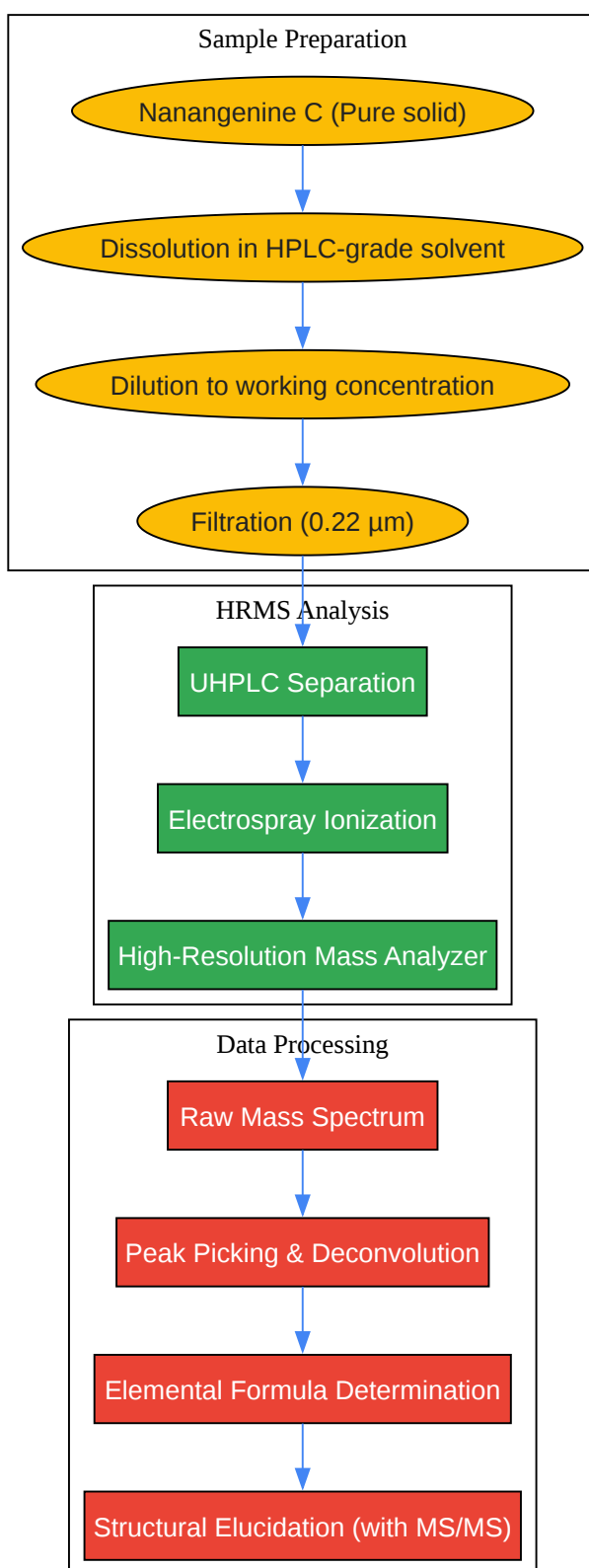
Table 2: Theoretical and Measured Mass Data for **Nanangenine C** (Hypothetical)

Ion Species	Molecular Formula	Theoretical m/z	Measured m/z	Mass Error (ppm)
$[M+H]^+$	$C_{21}H_{31}O_5^+$	363.2166	363.2168	0.55
$[M+Na]^+$	$C_{21}H_{30}O_5Na^+$	385.1985	385.1987	0.52

Note: The data presented in this table is hypothetical and serves as an example. Actual measured m/z values and mass errors will be instrument-dependent.

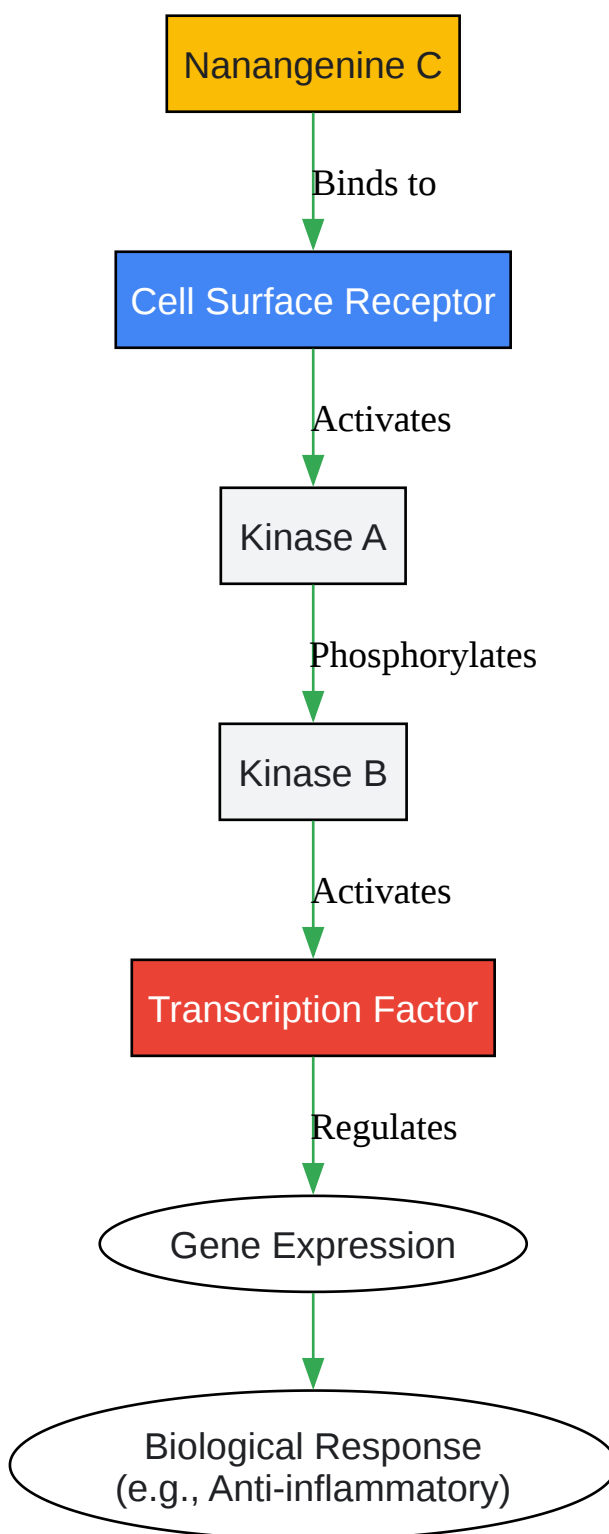
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for HRMS analysis and a hypothetical signaling pathway that could be investigated in relation to the biological activity of **Nanangenine C**.



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Caption: Experimental workflow for the HRMS analysis of **Nanangenine C**.



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Caption: Hypothetical signaling pathway modulated by **Nanangenine C**.

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